molecular formula C7H6N2O3 B14838227 3-Amino-4-formylpyridine-2-carboxylic acid

3-Amino-4-formylpyridine-2-carboxylic acid

Cat. No.: B14838227
M. Wt: 166.13 g/mol
InChI Key: KGNNWGIKWQKJCY-UHFFFAOYSA-N
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Description

3-Amino-4-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-formylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with formic acid under controlled conditions to introduce the formyl group at the 4-position of the pyridine ring. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-4-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and formyl groups in its structure allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyridine-4-carboxylic acid
  • 2-Amino-isonicotinic acid
  • 4-Aminopyridine-2-carboxylic acid

Uniqueness

3-Amino-4-formylpyridine-2-carboxylic acid is unique due to the presence of both amino and formyl groups in its structure, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

3-amino-4-formylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-5-4(3-10)1-2-9-6(5)7(11)12/h1-3H,8H2,(H,11,12)

InChI Key

KGNNWGIKWQKJCY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)N)C(=O)O

Origin of Product

United States

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